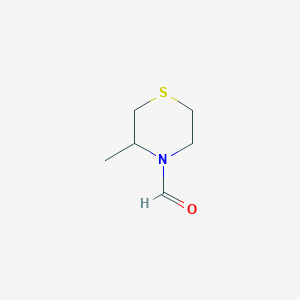
3-Methylthiomorpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiomorpholine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In
Wirkmechanismus
The mechanism of action of 3-Methylthiomorpholine-4-carbaldehyde is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic compounds such as carbonyl groups. It can also form covalent bonds with proteins and peptides, leading to modifications in their structure and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methylthiomorpholine-4-carbaldehyde are varied and depend on the specific application. It has been shown to inhibit the growth of certain cancer cells, and to modulate the activity of enzymes involved in the metabolism of drugs. It can also be used to label proteins and peptides for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylthiomorpholine-4-carbaldehyde in lab experiments include its versatility and reactivity, as well as its ability to modify proteins and peptides. However, its use can be limited by its toxicity and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are many potential future directions for the use of 3-Methylthiomorpholine-4-carbaldehyde in scientific research. One area of interest is the development of new drugs based on its reactivity and ability to modify proteins and peptides. It may also be used in the development of new imaging agents for the study of biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 3-Methylthiomorpholine-4-carbaldehyde can be achieved through the reaction of morpholine with methylthiol in the presence of a carbonylation agent such as carbon monoxide. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the product can be improved by using a catalyst such as palladium.
Wissenschaftliche Forschungsanwendungen
3-Methylthiomorpholine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the study of biochemical and physiological processes, particularly in the field of proteomics. It can be used to modify proteins and peptides, and to study protein-protein interactions.
Eigenschaften
CAS-Nummer |
111072-96-9 |
|---|---|
Produktname |
3-Methylthiomorpholine-4-carbaldehyde |
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
3-methylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
QNXYWNNYQADWEB-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C=O |
Kanonische SMILES |
CC1CSCCN1C=O |
Synonyme |
4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



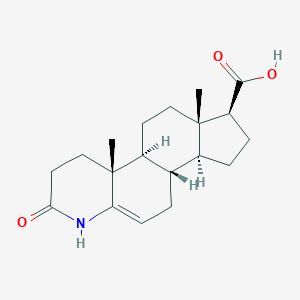
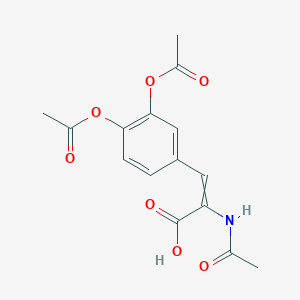
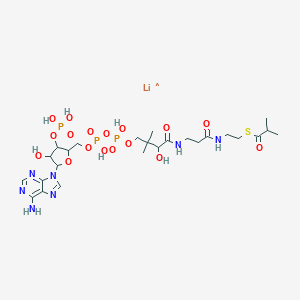
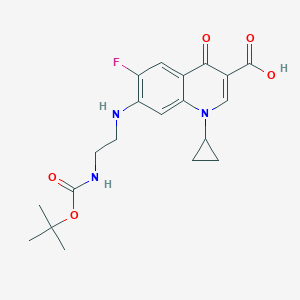

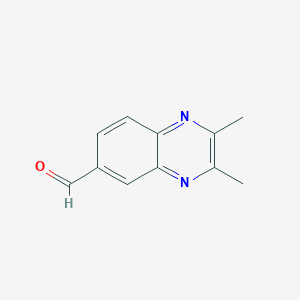
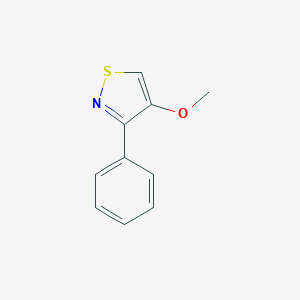

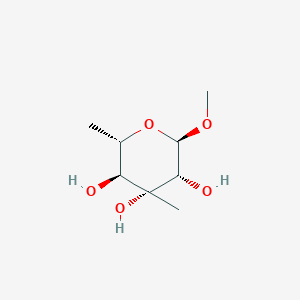
![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
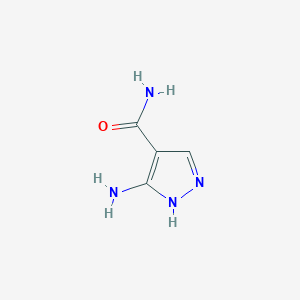
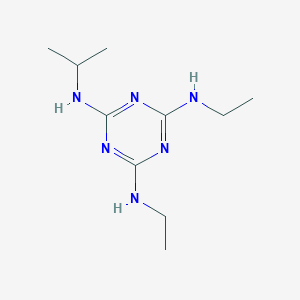
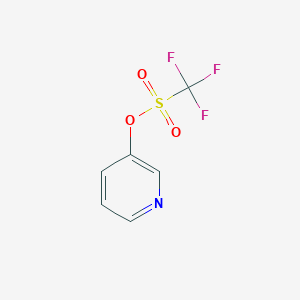
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)